molecular formula C11H8 B1619292 1,4-Pentadiynylbenzene CAS No. 6088-96-6

1,4-Pentadiynylbenzene

Cat. No. B1619292
CAS RN: 6088-96-6
M. Wt: 140.18 g/mol
InChI Key: QPCKXALBLLVOLL-UHFFFAOYSA-N
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Description

1,4-Pentadiynylbenzene is an organic compound with the formula C11H8. It consists of a benzene ring substituted with a pentadiynyl group . The pentadiynyl group contains two triple bonds, which could potentially make the compound reactive.


Molecular Structure Analysis

The molecular structure of 1,4-Pentadiynylbenzene would consist of a benzene ring, which is a planar, cyclic structure with alternating double bonds, attached to a pentadiynyl group, which contains two carbon-carbon triple bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Pentadiynylbenzene would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the benzene ring might contribute to its aromaticity, while the carbon-carbon triple bonds could influence its reactivity .

Scientific Research Applications

1. Polymerization Studies

1,4-Pentadiynylbenzene (and similar compounds like 1,4-diethynylbenzene) have been investigated in polymerization studies. For instance, the polymerization of 1,4-diethynylbenzene was studied on a Cu(111) surface using scanning tunneling microscopy. This study revealed the formation of disordered covalent networks with distinct basic structural motifs indicating different coupling reactions (Eichhorn, Heckl, & Lackinger, 2013).

2. Synthetic Chemistry and Novel Compound Creation

1,4-Pentadiynylbenzene derivatives have been utilized in synthetic chemistry. For example, in the context of creating new chemical structures, derivatives have been synthesized and examined for their potential in various chemical reactions, like the creation of 1-halo-1,4-pentadiene derivatives (Mo & Bao, 2010).

3. Production of High-Value Chemicals

Research has been conducted on the production of high-value chemicals using compounds related to 1,4-pentadiynylbenzene. For example, a study presented a method for producing 1-phenyl pentadecane from cardanol, highlighting its application in the production of surfactants, lubricants, and fuel additives (Guo, Wang, Tu, & Fang, 2022).

4. Materials Science Applications

In materials science, derivatives of 1,4-pentadiynylbenzene have been investigated for their potential use in novel materials. For instance, research has focused on the synthesis of poly(phenylene)-based polyelectrolytes, which show promise as materials for polymer electrolyte membrane fuel cells (Fujimoto, Hickner, Cornelius, & Loy, 2005).

5. Aerospace Engineering

1,4-Pentadiynylbenzene has also found applications in aerospace engineering. A study explored its use as a dispersant for solid fuels in rocket ramjet engines, indicating its efficiency in enhancing flight range and fuel performance (Yanovskii, Lempert, Raznoschikov, Averkov, Zyuzin, Zholudev, & Kislov, 2019).

6. Sensing Applications

Compounds related to 1,4-pentadiynylbenzene have been studied for their potential in sensing applications. For example, research has been done on simple molecule-based fluorescent sensors for vapor detection of explosives (Zyryanov, Palacios, & Anzenbacher, 2008).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with 1,4-Pentadiynylbenzene .

Future Directions

The potential applications and future research directions for 1,4-Pentadiynylbenzene would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as organic synthesis or materials science .

properties

IUPAC Name

penta-1,4-diynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKXALBLLVOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310236
Record name (Penta-1,4-diyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Pentadiynylbenzene

CAS RN

6088-96-6
Record name NSC222834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Penta-1,4-diyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Wilhoit, X Hong, M Frenkel, KR Hall - Densities of Aromatic …, 1998 - Springer
This document is part of Subvolume E ‘Densities of Aromatic Hydrocarbons‘ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and Mixtures‘ of Landolt-Börnstein - Group …

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